3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Description

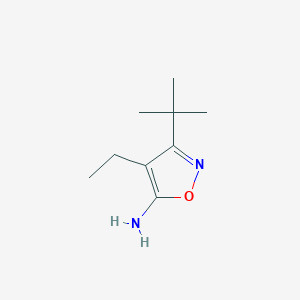

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZRHLUYFXYBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Abstract

This whitepaper provides a comprehensive technical guide on the characterization of the physicochemical properties of the novel heterocyclic compound, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As specific experimental data for this molecule is not widely available in public literature, this guide serves as a foundational framework for its empirical investigation. We present not only the predicted characteristics based on its molecular structure but also furnish detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. These properties—including melting point, boiling point, solubility, and pKa—are paramount as they directly influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This document is intended to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to thoroughly profile this and similar novel chemical entities.

Introduction and Molecular Overview

The compound 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine belongs to the isoxazole class of heterocycles, a scaffold known for a wide range of biological activities and its presence in several approved pharmaceuticals. The specific substitution pattern of this molecule—a tert-butyl group at position 3, an ethyl group at position 4, and an amine at position 5—suggests a unique combination of lipophilicity and basicity that warrants detailed investigation for its potential in medicinal chemistry.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite in the drug discovery pipeline. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. This guide provides the essential protocols to build a comprehensive physicochemical profile for this novel compound.

Chemical Structure and Basic Identifiers

-

IUPAC Name: 5-tert-butyl-4-ethyl-1,2-oxazol-3-amine

-

Molecular Formula: C₉H₁₇N₃O

-

Molecular Weight: 183.25 g/mol

-

CAS Number: While a specific CAS number for this exact structure is not found in common databases, related structures such as 3-Amino-5-tert-butylisoxazole have the CAS number 55809-36-4.[1]

Figure 1: Chemical Structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Structural Analysis and Predicted Properties

-

Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is generally stable and can participate in various intermolecular interactions.

-

5-Amino Group (-NH₂): This primary amine is a key functional group. It is expected to be basic, readily forming salts with acids. This property is crucial for aqueous solubility and allows for multiple hydrogen bonding interactions (as a donor).

-

3-Tert-butyl Group (-C(CH₃)₃): This bulky, non-polar group significantly increases the molecule's lipophilicity (fat-solubility). It can also provide steric hindrance, potentially influencing metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation.

-

4-Ethyl Group (-CH₂CH₃): This alkyl group further contributes to the overall lipophilicity of the compound.

Based on this structure, we can hypothesize that the molecule will have moderate to low aqueous solubility in its free base form, which can be significantly enhanced at acidic pH due to the protonation of the amino group. The substantial alkyl substitution suggests good potential for membrane permeability.

Experimental Determination of Core Physicochemical Properties

The following sections detail the standardized, reproducible protocols for determining the key physicochemical properties essential for drug development.

Melting Point (MP) Determination

The melting point is a fundamental indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a wider range and at a lower temperature.[2][3][4]

Causality: The energy required to overcome the crystal lattice forces of a solid determines its melting point. Impurities disrupt this lattice, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation: Finely crush a small amount of the crystalline compound on a watch glass using a spatula.[5]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer and place it in a Thiele tube filled with mineral oil.[2]

-

Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 15-20°C below this approximate temperature.[2]

-

Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature (T1) at which the first liquid droplet appears and the temperature (T2) at which the last solid crystal melts. The melting point is reported as the range T1-T2.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Figure 2: Workflow for Melting Point Determination

Boiling Point (BP) Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] It is a key characteristic for non-solid compounds and is essential for purification by distillation.

Causality: The boiling point is a measure of the strength of intermolecular forces in a liquid. Stronger forces (like hydrogen bonding) require more energy to overcome, resulting in a higher boiling point.

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

-

Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.[8]

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[6][7][8]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[9]

-

Heating: Gently heat the arm of the Thiele tube with a microburner.[9]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7][9]

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[6]

Aqueous Solubility Determination

Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and distribution. Poor aqueous solubility is a major hurdle in drug development.[10]

Causality: Solubility represents the thermodynamic equilibrium between a compound in its solid state and dissolved in a solvent. It is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules. For ionizable compounds, solubility is highly pH-dependent.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]

-

Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.[12][13]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a standard curve of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

-

Dilute the filtered aqueous sample with the same solvent.

-

Analyze the standard and sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration.[10]

-

-

Data Reporting: The determined concentration is the solubility of the compound at that specific pH and temperature, typically reported in mg/mL or µM.

Figure 3: Workflow for Shake-Flask Solubility Assay

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the pKa of its conjugate acid (BH⁺) will dictate its charge state, and thus its solubility and permeability, across the gastrointestinal tract.

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) describes the relationship between pH and the ionization state of a compound. At the half-equivalence point of a titration, the concentrations of the acidic and basic forms are equal, making the log term zero and pH equal to pKa.[14]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[15]

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a standardized solution of HCl (e.g., 0.1 M). This ensures the amine is fully protonated at the start.[15]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse a calibrated pH electrode.

-

Titrant Addition: Gradually add small, precise volumes of a standardized basic titrant (e.g., 0.1 M NaOH) using an autoburette.[15]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).[15] Alternatively, specialized software can be used to calculate the pKa from the titration data.

Summary of Physicochemical Profile

The data obtained from the aforementioned experimental protocols should be compiled into a comprehensive summary table. This table serves as a quick reference for the compound's key properties, facilitating its evaluation for further development.

| Physicochemical Property | Experimental Method | Predicted Outcome | Experimental Result |

| Molecular Formula | - | C₉H₁₇N₃O | - |

| Molecular Weight | Mass Spectrometry | 183.25 g/mol | |

| Physical State | Visual Inspection | Solid or Oil | |

| Melting Point (°C) | Capillary Method | - | |

| Boiling Point (°C) | Micro-Boiling Point | - | |

| Aqueous Solubility | |||

| at pH 1.2 | Shake-Flask & HPLC | High | |

| at pH 6.8 | Shake-Flask & HPLC | Low to Moderate | |

| pKa (Conjugate Acid) | Potentiometric Titration | 3.0 - 5.0 |

Conclusion

The systematic characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine's physicochemical properties is an indispensable step in evaluating its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, boiling point, pH-dependent solubility, and ionization constant. This empirical data, when acquired, will supersede any theoretical predictions and provide the solid foundation required for informed decision-making in medicinal chemistry, enabling rational optimization of its ADME properties and advancing its journey through the development pipeline.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Pandey, P. K. (2025, March 31).

- Pharma Knowledge Forum. (2024, August 30).

- Determination of the melting point. (n.d.). Retrieved from University of Technology, Department of Applied Sciences.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)

- DETERMINATION OF BOILING POINTS. (n.d.).

- Slideshare. (n.d.).

- Chemistry LibreTexts. (2022, May 5). 6.

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- Creative Bioarray. (n.d.).

- SSERC. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- PubMed. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.

- CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.

Sources

- 1. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. fda.gov [fda.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 5-tert-butyl-1,2-oxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Topic: Initial searches for "3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine" did not yield a publicly available CAS number or substantial technical data for this specific molecule. This suggests that the compound may be novel, not widely synthesized, or referred to by a different nomenclature. However, significant information is available for a closely related positional isomer, 5-tert-butyl-1,2-oxazol-3-amine (CAS: 55809-36-4). This guide will provide a comprehensive technical overview of this well-documented and commercially available compound, which serves as a valuable surrogate for understanding the chemical space of substituted amino-isoxazoles.

Introduction

5-tert-butyl-1,2-oxazol-3-amine is a heterocyclic organic compound featuring an isoxazole ring substituted with a tert-butyl group and an amino group. The isoxazole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The presence of the bulky tert-butyl group can enhance metabolic stability and lipophilicity, while the primary amine at the 3-position provides a crucial synthetic handle for further molecular elaboration.[1][2] This combination of features makes 5-tert-butyl-1,2-oxazol-3-amine a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[3][4]

Chemical Identity and Physical Properties

A solid understanding of a compound's fundamental identifiers and physical properties is paramount for its effective use in a research setting.

| Identifier | Value | Source(s) |

| CAS Number | 55809-36-4 | [3][5][6] |

| IUPAC Name | 5-tert-butyl-1,2-oxazol-3-amine | [3][6] |

| Molecular Formula | C₇H₁₂N₂O | [3][5][6] |

| Molecular Weight | 140.18 g/mol | [3][5] |

| SMILES | CC(C)(C)C1=CC(=NO1)N | [1][3] |

| InChI | InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | [1][3][6] |

| Appearance | White to yellow solid/crystals/chunks | [2][7] |

| Melting Point | 110-114 °C | [7][8] |

| Boiling Point | 248.1 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.042 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents. The amino group can participate in hydrogen bonding, which may impart some water solubility. | [1] |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 5-tert-butyl-1,2-oxazol-3-amine involves the reaction of pivaloyl acetonitrile with hydroxylamine.[5] The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.

Reaction Principle:

The synthesis is a cyclocondensation reaction. The pivaloyl acetonitrile provides the three-carbon backbone and the tert-butyl group, while hydroxylamine provides the nitrogen and oxygen atoms for the isoxazole ring. The nitrile group of the starting material is ultimately converted into the amine at the 3-position of the resulting isoxazole.

Caption: Synthetic workflow for 5-tert-butyl-1,2-oxazol-3-amine.

Detailed Experimental Protocol (Adapted from US Patent 4259501):[5]

Materials:

-

Pivaloyl acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Hydrochloric acid (or other suitable acid for pH adjustment)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Preparation of the Pivaloyl Acetonitrile Solution: Dissolve pivaloyl acetonitrile in an aqueous solution containing a slight molar excess of a base, such as sodium hydroxide. This deprotonates the α-carbon, forming the enolate.

-

Addition of Hydroxylamine: Prepare an aqueous solution of hydroxylamine hydrochloride. Add this solution rapidly to the basic solution of pivaloyl acetonitrile.

-

Critical pH Adjustment: This is the most crucial step for maximizing the yield of the desired isomer. Within the first 15-30 minutes of the reaction, carefully adjust the pH of the mixture to a range of 5.0 to 8.0, with a preferred range of 6.0 to 7.0.[5] A pH below 5.0 favors the formation of the corresponding isoxazolone, while a pH above 8.0 leads to increased formation of the undesired 3-tert-butyl-isoxazol-5-amine isomer.[5]

-

Reaction and Work-up: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Once the reaction is complete, extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the proton on the isoxazole ring, and a broad singlet for the two protons of the primary amine group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the three carbons of the isoxazole ring.[1] The carbon attached to the amino group and the carbon attached to the tert-butyl group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching.[9]

-

C=N Stretching: The stretching of the C=N bond within the isoxazole ring.

-

C-H Stretching: Absorptions for the sp³ hybridized C-H bonds of the tert-butyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[9]

PubChem provides access to an FTIR spectrum (KBr-Pellet) for this compound, which can be used for comparison.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 140. The spectrum will also show a prominent peak corresponding to the loss of a methyl group (M-15) and other characteristic fragments. GC-MS data available on PubChem shows a base peak at m/z = 125.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 5-tert-butyl-1,2-oxazol-3-amine scaffold is a key building block in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase 3 (FLT3).[3][4]

Caption: Role of the scaffold in FLT3 inhibitor development.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation of hematopoietic stem cells.[7] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving the proliferation of cancer cells in a significant portion of AML patients.[2][7]

5-tert-butyl-1,2-oxazol-3-amine serves as a key component in a class of potent FLT3 inhibitors. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as highly effective FLT3 inhibitors.[3] One of the most notable examples is Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor that has been investigated in clinical trials for AML.[2][4] In these molecules, the amino group of 5-tert-butyl-1,2-oxazol-3-amine is typically used to form a urea linkage to a substituted phenyl ring, which in turn is connected to another heterocyclic system. This "headgroup" containing the tert-butyl isoxazole amine is crucial for binding to the kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-tert-butyl-1,2-oxazol-3-amine.

GHS Hazard Classification:

Based on available data, the compound is classified with the following hazards:[1][8][10]

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

-

H315: Causes skin irritation (Skin Irritation, Category 2)

-

H319: Causes serious eye irritation (Eye Irritation, Category 2)

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

Recommended Precautions:[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-tert-butyl-1,2-oxazol-3-amine is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the synthetic utility of its primary amine and the favorable physicochemical properties imparted by the tert-butyl group, has made it a compound of significant interest. Its role in the development of potent kinase inhibitors for the treatment of acute myeloid leukemia highlights its importance to the drug discovery community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this important heterocyclic scaffold.

References

-

PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PureSynth. (n.d.). 3-Amino-5-Tert-Butylisoxazole 97.0%(GC). Retrieved from [Link]

-

Georganics. (n.d.). 3-Amino-5-tert-butylisoxazole - High purity. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Amino-5-tert-butylisoxazole - CAS:55809-36-4. Retrieved from [Link]

-

PubChem. (n.d.). 5-tert-butyl-N-(ethylsulfamoyl)-1,2-oxazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Amino-5-tert-butylisoxazole, 97% 55809-36-4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%. (Discontinued product page).

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

-

Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8276. [Link]

- BenchChem. (n.d.). Navigating the Selectivity Landscape of 5-tert-butyl-1,3,4-thiadiazol-2-amine Based Inhibitors: A Comparative.

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.

Sources

- 1. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. CAS 59669-59-9 | 5-tert-butyl-1,2-oxazol-3-amine - Synblock [synblock.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | C8H11NO3 | CID 17389664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Therapeutic potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in drug discovery

An In-Depth Technical Guide to the Therapeutic Potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in Drug Discovery

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions.[2][3][4][5] This guide focuses on a specific, potentially novel derivative, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine , and outlines a comprehensive strategy for its investigation as a therapeutic candidate. While specific data for this molecule is not yet prevalent in published literature, its structural features suggest a rich potential for biological activity.

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach to exploring the therapeutic utility of this and similar isoxazole derivatives. We will delve into the rationale behind its design, propose potential therapeutic targets, and provide detailed, actionable protocols for its synthesis, in vitro screening, and preclinical evaluation.

The Isoxazole Core and its Strategic Substitutions

The therapeutic promise of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine lies in the synergistic interplay between its isoxazole core and its specific substituents. Understanding the contribution of each component is critical to predicting its pharmacological profile and designing a robust screening strategy.

The Isoxazole Ring: A Hub of Biological Activity

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of properties:

-

Aromaticity and Stability: The ring is aromatic, providing metabolic stability.

-

Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

-

Dipole Moment: The heteroatoms create a significant dipole moment, influencing solubility and receptor binding.

Numerous approved drugs incorporate the isoxazole moiety, including the anti-inflammatory drug valdecoxib, the antibiotic oxacillin, and the anticonvulsant zonisamide, highlighting its clinical relevance.[1]

Strategic Substituents: Tailoring for Potency and Selectivity

The substituents at the 3, 4, and 5 positions of the isoxazole ring are crucial for defining the molecule's specific biological activity and pharmacokinetic properties.

-

3-Tert-butyl Group: The bulky tert-butyl group is a common feature in medicinal chemistry. Its primary role is to provide steric hindrance, which can:

-

Enhance Selectivity: By preventing the molecule from binding to off-target proteins with smaller binding pockets.

-

Improve Metabolic Stability: By shielding adjacent parts of the molecule from metabolic enzymes.

-

Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[6]

-

-

4-Ethyl Group: The ethyl group at the 4-position further contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a target's binding site. Its presence also influences the overall shape and conformation of the molecule.

-

5-Amino Group: The primary amine at the 5-position is a key functional group that can significantly impact the molecule's properties:

-

Basicity and Solubility: The amino group can be protonated at physiological pH, increasing aqueous solubility.

-

Hydrogen Bonding: It can act as a hydrogen bond donor, forming crucial interactions with target residues.

-

Reactivity: The amine provides a handle for further chemical modification and the synthesis of analogs for structure-activity relationship (SAR) studies.

-

The combination of a bulky, lipophilic group (tert-butyl), a smaller hydrophobic group (ethyl), and a polar, reactive group (amine) on the stable isoxazole core makes 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine a compelling candidate for drug discovery.

A Proposed Drug Discovery and Development Workflow

Given the novelty of this specific compound, a systematic approach is required to uncover its therapeutic potential. The following workflow outlines a logical progression from initial synthesis and screening to preclinical evaluation.

Figure 1: A proposed drug discovery workflow for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Phase 1: Synthesis and Characterization

A robust and scalable synthetic route is the first critical step. While a specific synthesis for this molecule is not documented, a plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available materials.

Protocol 1: Proposed Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

-

Step 1: Synthesis of a β-ketoester intermediate. This can be achieved through a Claisen condensation or similar reaction involving an ethyl ester and a ketone.

-

Step 2: Formation of the isoxazole ring. The β-ketoester intermediate is reacted with hydroxylamine hydrochloride in the presence of a base.

-

Step 3: Introduction of the amino group. The 5-position of the isoxazole ring can be functionalized to introduce the amino group, potentially through a reduction of a nitro group or a direct amination reaction.

-

Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization.[7][8] The structure and purity should be confirmed using techniques such as:

Phase 2: In Vitro Screening

Based on the broad spectrum of activities reported for isoxazole derivatives, a tiered screening approach is recommended.[2][3][4]

Potential Therapeutic Areas and Primary Screens:

| Therapeutic Area | Potential Molecular Targets | Primary In Vitro Assay |

| Oncology | Protein Kinases (e.g., VEGFR2, EGFR), PARP1, Hsp90 | Kinase Inhibition Assay (e.g., ADP-Glo™), Enzyme Activity Assays |

| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Cytokine signaling pathways (e.g., NF-κB) | Enzyme Inhibition Assays, Reporter Gene Assays, ELISA for cytokine levels |

| Infectious Diseases | Bacterial or fungal enzymes (e.g., DNA gyrase, β-lactamase) | Minimum Inhibitory Concentration (MIC) Assays |

| Neurological Disorders | GABAA receptors, Monoamine oxidase (MAO) | Radioligand Binding Assays, Enzyme Inhibition Assays |

Protocol 2: General Kinase Inhibition Assay (e.g., for VEGFR2)

-

Preparation of Reagents:

-

Prepare a stock solution of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare a solution of recombinant human VEGFR2 kinase.

-

Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Following target-based screening, promising hits should be evaluated in cell-based assays to assess their activity in a more physiologically relevant context.

Protocol 3: Cell Viability Assay (e.g., MTT Assay for Cancer Cell Lines)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Phase 3: Lead Optimization

Once a lead compound with promising in vitro activity is identified, the next phase involves optimizing its properties through medicinal chemistry efforts.

Figure 2: The iterative cycle of lead optimization.

This iterative process involves synthesizing analogs of the lead compound and evaluating them for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key in vitro ADME/Tox assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes.

-

CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

-

Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.

-

Aqueous Solubility: Important for formulation and bioavailability.

-

Cell Permeability: Assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Phase 4: In Vivo Evaluation

Promising lead compounds with favorable in vitro profiles should be advanced to in vivo studies in animal models.

Protocol 4: Murine Pharmacokinetic (PK) Study

-

Animal Dosing:

-

Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.[10]

-

-

Sample Collection:

-

Collect blood samples at various time points after dosing.

-

-

Bioanalysis:

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the compound in the plasma using LC-MS/MS.[10]

-

-

Data Analysis:

-

Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[11]

-

Following favorable PK properties, the compound's efficacy can be tested in relevant animal models of disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis models for inflammation).

Future Directions and Conclusion

The exploration of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine represents a strategic approach to leveraging a privileged scaffold for the discovery of novel therapeutics. While this guide provides a comprehensive framework for its investigation, several advanced techniques could further accelerate the process:

-

Computational Modeling: In silico docking studies can help prioritize potential biological targets and guide the design of more potent analogs.

-

High-Throughput Screening (HTS): For broader screening against large compound libraries to identify initial hits.

-

Phenotypic Screening: To identify compounds that produce a desired phenotypic change in cells without a priori knowledge of the target.

References

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Google Search.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Google Search.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Google Search.

- Advances in isoxazole chemistry and their role in drug discovery - PMC. Google Search.

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Google Search.

-

In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][3][5]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist - ResearchGate. Google Search.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Google Search.

- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC. Google Search.

- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl deriv

- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

- 4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl - PMC. Google Search.

- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica. Google Search.

- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv

- Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed. Google Search.

- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv

- New approaches reveal how cancer drugs work in their cellular context. Google Search.

- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. Google Search.

- (PDF) 5-Tert-Butyl 1-Ethyl 3-Amino-1,4,5 - Amanote Research. Google Search.

- The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)

- 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxyl

- PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Educ

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ijcr.info [ijcr.info]

- 10. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles to predict its behavior in aqueous and organic solvents. We will delve into the molecular structure of the compound, dissecting the influence of its constituent functional groups—the primary amine, the bulky tert-butyl group, the ethyl substituent, and the heterocyclic isoxazole ring—on its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework and a practical, detailed protocol for the experimental determination of its solubility, thereby enabling informed decisions in formulation, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding the solubility profile of a novel chemical entity like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is paramount. It dictates the choice of solvents for synthesis and purification, impacts formulation strategies for achieving desired bioavailability, and is a key determinant in designing reliable analytical methodologies. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and difficulties in creating stable formulations. Therefore, a thorough characterization of a compound's solubility in a diverse range of solvents is a foundational step in its preclinical development.

This guide will first establish a theoretical solubility profile for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine by examining its molecular architecture. Subsequently, a detailed, industry-standard experimental protocol for determining its solubility will be presented, empowering researchers to generate the empirical data necessary for their work.

Predicted Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The overall polarity of a molecule is a composite of the contributions from its individual functional groups. Let's analyze the structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to predict its solubility.

Molecular Structure:

Analysis of Functional Group Contributions

-

Primary Amine (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This functional group is expected to contribute significantly to the compound's solubility in polar protic solvents like water. The lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules.[2][3]

-

Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This ring system introduces polarity to the molecule. The nitrogen and oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

-

Tert-butyl Group (-C(CH3)3): The tert-butyl group is a large, nonpolar, and lipophilic moiety. Its bulky nature can sterically hinder the solvation of the nearby polar groups. This group will decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents. A similar compound, 3-Amino-5-tert-butylisoxazole, has its lipophilicity enhanced by the tert-butyl group.[4]

-

Ethyl Group (-CH2-CH3): The ethyl group is a nonpolar alkyl chain. While smaller than the tert-butyl group, it will also contribute to the overall lipophilicity of the molecule, reducing its affinity for water and increasing its solubility in organic solvents.

Predicted Solubility in Water

The presence of the primary amine and the isoxazole ring suggests that 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will exhibit some degree of aqueous solubility.[3] The ability to form hydrogen bonds is a key factor in water solubility for amines.[2][3] However, the substantial nonpolar character imparted by the tert-butyl and ethyl groups will likely limit its water solubility. As the size of the alkyl groups on an amine increases, its water solubility generally decreases.[2][5]

The basicity of the amine group means that the aqueous solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will be highly pH-dependent.[2] In acidic solutions, the amine group will be protonated to form an ammonium salt. This ionic form will be significantly more polar and, therefore, more soluble in water.[6] Conversely, in basic solutions, the amine will remain in its less soluble, free base form.

Predicted Solubility in Organic Solvents

Given the significant nonpolar regions of the molecule, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to be soluble in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. The compound is expected to have good solubility in these solvents due to its polar functional groups. For early-stage drug discovery, compounds are often first dissolved in DMSO.[7][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The compound should be readily soluble in these solvents, as they can interact with the amine and isoxazole functionalities. The general trend is that aliphatic amines are significantly soluble in polar organic solvents.[3][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area provided by the tert-butyl and ethyl groups suggests that the compound will have some solubility in nonpolar solvents. However, the presence of the polar amine and isoxazole ring will likely prevent it from being freely miscible.

Summary of Predicted Solubility

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Aqueous | Water | Low to Moderate (pH-dependent) | Polar amine and isoxazole groups are countered by nonpolar tert-butyl and ethyl groups. Solubility will increase significantly at lower pH.[2][6] |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and isoxazole moieties.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Moderate to Low | Solubilizing effect of the large alkyl groups is counteracted by the polar functionalities. |

Experimental Determination of Solubility: The Shake-Flask Method

To move from a theoretical to an empirical understanding of the solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, a robust and validated experimental method is required. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[9][10]

Principle of the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a given solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period.[9] The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

-

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (solid)

-

Selected solvents (e.g., water, pH-buffered aqueous solutions, methanol, ethanol, DMSO, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.[8]

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[11]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed.[10][11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.[11]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.[8]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[7]

-

Dilution: If necessary, dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method or another appropriate analytical technique. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[8]

Experimental Workflow Diagram

Caption: Shake-Flask Method for Solubility Determination.

Conclusion

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Why are amines soluble in nature? - askIITians. (2025, March 4).

- Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31).

- Annex 4 - World Health Organization (WHO). (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23).

- Probing polarity structure–function relationships in amine–water mixtures - RSC Publishing. (2025, July 25).

- CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. Why are amines soluble in nature? - askIITians [askiitians.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 7. protocols.io [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. quora.com [quora.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis protocol for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (CAS: 1157065-51-4).

The protocol addresses the specific regiochemical challenges inherent in isoxazole synthesis, ensuring the exclusive formation of the 5-amino isomer over the thermodynamic 3-amino byproduct or the 5-isoxazolone hydrolysis product.

Introduction & Retrosynthetic Analysis

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a sterically congested heterocyclic amine. Its synthesis requires careful orchestration of steric bulk (tert-butyl group) and electronic factors to control the condensation of hydroxylamine with the

The synthesis is disconnected into two logical phases:

- -Alkylation: Introduction of the ethyl group at the active methylene position of pivaloylacetonitrile.

-

Regioselective Cyclization: Condensation with hydroxylamine hydrochloride under basic conditions to favor the 5-amino tautomer.

Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the linear construction of the 3,4-disubstituted core.

Experimental Protocols

Phase 1: Synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Objective: Selective C-alkylation of pivaloylacetonitrile.

Critical Control Point: O-alkylation vs. C-alkylation competition. Using a soft base (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Pivaloylacetonitrile | 1.0 | Substrate |

| Ethyl Iodide | 1.1 | Alkylating Agent |

| Potassium Carbonate ( | 1.5 | Base |

| Acetone | 10 Vol | Solvent |

Step-by-Step Protocol

-

Setup: Charge a 3-neck round-bottom flask with pivaloylacetonitrile (1.0 equiv) and anhydrous acetone (10 mL/g).

-

Activation: Add anhydrous

(1.5 equiv) in a single portion. Stir vigorously at room temperature for 30 minutes to generate the enolate. -

Addition: Cool the suspension to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise via an addition funnel over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (

) and brine ( -

Dry over

and concentrate.

-

-

Purification: The crude oil is typically sufficient for the next step (Purity >90%). If necessary, purify via vacuum distillation.[1]

Phase 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Objective: Regioselective formation of the 5-amino isoxazole.

Mechanistic Insight: The reaction of

-

Low pH (<5): Favors 5-isoxazolone (hydrolysis).

-

Weak Base (pH 6-7): Can favor the kinetic 3-amino product via amidoxime intermediate.

-

Strong Base (pH >10): Favors the thermodynamic 5-amino product via the ketoxime pathway.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile | 1.0 | Intermediate |

| Hydroxylamine Hydrochloride | 1.2 | N-O Source |

| Sodium Hydroxide (aq. 20%) | 2.5 | Base (pH Control) |

| Ethanol | 10 Vol | Solvent |

Step-by-Step Protocol

-

Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) in minimal water.

-

Basification: Add the hydroxylamine solution to a solution of NaOH (2.5 equiv) in Ethanol/Water (1:1) at 0°C. Ensure the pH is >10.

-

Addition: Add the Phase 1 intermediate (1.0 equiv) slowly to the basic hydroxylamine solution.

-

Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours.

-

Checkpoint: The strong basic conditions prevent the formation of the 3-amino isomer by directing the nucleophilic attack of hydroxylamine to the ketone carbonyl first (forming the ketoxime), followed by cyclization onto the nitrile.

-

-

Workup:

-

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Mechanistic Pathway & Regioselectivity[7]

The diagram below illustrates the divergent pathways. To obtain the target 5-amine , the reaction must proceed through Path A (Ketone Attack).

Figure 2: Mechanistic bifurcation. High pH promotes Path A, leading to the desired 5-amino-4-ethyl-3-tert-butylisoxazole.

Analytical Data & Validation

Upon isolation, the compound should be validated against the following predicted spectral characteristics.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Tert-butyl group ( | |

| 1H NMR | Ethyl methyl ( | |

| 1H NMR | Ethyl methylene ( | |

| 1H NMR | Amine protons ( | |

| LC-MS | Molecular Ion ( | |

| Appearance | White to off-white solid | Crystalline solid |

References

-

General Synthesis of 5-Aminoisoxazoles

-

El-Mekabaty, A. (2018). "Synthesis and Reactivity of 5-Aminoisoxazoles." Journal of Heterocyclic Chemistry. Link

-

-

Regioselectivity in Isoxazole Synthesis

-

Ueda, S., & Makisumi, Y. (1991). "Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile." Heterocycles. (Note: Describes the inverse regioselectivity conditions, confirming that standard basic conditions yield the 5-amino isomer). Link

-

- Precursor Synthesis (Alkylation)

-

Compound Registry

Sources

- 1. ajrcps.com [ajrcps.com]

- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 5. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. 1094406-64-0|3-(sec-Butyl)-4-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 8. 91084-67-2|4-Ethyl-3-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 9. 3-tert-Butyl-4-ethyl-1,2-oxazol-5-amine (CAS No. 1157065-51-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Executive Summary

This application note details the step-by-step chemical synthesis of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine (also known as 5-amino-4-ethyl-3-tert-butylisoxazole). This scaffold is a critical intermediate in the development of COX-2 inhibitors, herbicides (e.g., isoxaflutole analogs), and novel agrochemicals.

The synthesis described herein utilizes a robust two-step sequence:

- -Alkylation: Regioselective C-alkylation of pivaloylacetonitrile using ethyl iodide.

-

Heterocyclization: Condensation with hydroxylamine hydrochloride under basic conditions to yield the 5-amino isoxazole core.

Key Technical Insight: The regioselectivity of the isoxazole formation (5-amino vs. 3-amino) is strictly controlled by the pH of the cyclization environment. This protocol utilizes thermodynamic basic conditions (pH > 8) to favor the formation of the target 5-amino isomer over the kinetic 3-amino product or the isoxazolone hydrolysis byproduct.

Retrosynthetic Analysis & Workflow

The synthesis targets the construction of the isoxazole ring after the installation of the ethyl substituent. Attempting to ethylate the 4-position of a pre-formed isoxazole ring is electronically unfavorable due to the electron-rich nature of the 5-amino group deactivating the C4 position toward nucleophilic substitution, or requiring protecting group strategies. Therefore, the linear precursor strategy is superior.

Workflow Diagram

Figure 1: Linear synthetic route for 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Experimental Protocols

Step 1: Preparation of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Objective: Installation of the ethyl group at the active methylene position (

Reaction Overview:

-

Reagents: Pivaloylacetonitrile (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (

, 1.5 eq). -

Solvent: Acetone (Anhydrous).

-

Mechanism:

Nucleophilic Substitution.

Detailed Procedure:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.

-

Solubilization: Charge the flask with Pivaloylacetonitrile (20.0 g, 144 mmol) and Acetone (200 mL) .

-

Deprotonation: Add Potassium Carbonate (29.8 g, 216 mmol) in a single portion. The suspension may warm slightly. Stir for 15 minutes at room temperature to ensure deprotonation of the

-carbon. -

Alkylation: Add Ethyl Iodide (24.7 g, 12.7 mL, 158 mmol) dropwise via the addition funnel over 20 minutes.

-

Note: Ethyl iodide is light-sensitive; perform in subdued light if possible.

-

-

Reflux: Heat the mixture to a gentle reflux (

C) for 6–8 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material peak should disappear. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

/KI) using a sintered glass funnel. Wash the cake with acetone (2 x 50 mL). -

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow oil.

-

-

Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation (bp approx. 110–115°C at 10 mmHg).

Yield Expectation: 85–92% (approx. 24–26 g).

Step 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Objective: Condensation of the

Critical Parameter - Regioselectivity:

-

Acidic/Neutral pH: Favors isoxazolone formation.

-

Weakly Basic (pH 6-7): Favors 3-amino isomer (kinetic product).

-

Strongly Basic (pH > 8): Favors 5-amino isomer (thermodynamic product, Target).

Detailed Procedure:

-

Reagent Prep: In a 500 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (12.5 g, 180 mmol) in Water (30 mL) .

-

Neutralization: Carefully add a solution of Sodium Hydroxide (7.2 g, 180 mmol) in Water (30 mL) to the hydroxylamine solution. Keep temperature < 20°C using an ice bath.

-

Addition: Add Ethanol (100 mL) to the aqueous mixture, followed by the 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (25.0 g, 150 mmol) prepared in Step 1.

-

Base Excess: Add a second portion of NaOH (6.0 g, 150 mmol) dissolved in minimal water.

-

Scientific Rationale: The reaction consumes base. Maintaining a high concentration of free base ensures the equilibrium shifts toward the 5-amino tautomer and prevents hydrolysis of the nitrile.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. -

Workup:

-

Evaporate the Ethanol under reduced pressure.

-

Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

-

Wash the combined organic layers with Brine (50 mL), dry over anhydrous

, and filter.

-

-

Crystallization: Concentrate the organic phase to roughly 20% volume. Add Hexane slowly while stirring/cooling to induce precipitation.

-

Alternative: If the product remains an oil (common with alkyl substituents), purify via silica gel column chromatography (Eluent: Hexane/EtOAc 7:3).

-

Yield Expectation: 70–80%. Characterization:

-

Appearance: Off-white solid or viscous pale yellow oil.

-

1H NMR (CDCl3):

1.25 (s, 9H, t-Bu), 1.10 (t, 3H, Et), 2.35 (q, 2H, Et), 4.50 (br s, 2H,

Mechanistic Insight

The formation of the 5-aminoisoxazole proceeds through an initial attack of the hydroxylamine nitrogen on the ketone carbonyl (forming an oxime intermediate), followed by the intramolecular attack of the oxime oxygen on the nitrile carbon.

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway for the formation of 5-aminoisoxazoles from

Data Summary & Troubleshooting

| Parameter | Specification / Range | Notes |

| Step 1 Temp | Do not overheat; Acetone boils at 56°C. | |

| Step 1 Time | 6–8 Hours | Monitor by TLC. Disappearance of nitrile starting material. |

| Step 2 pH | > 8.0 (Basic) | CRITICAL. Low pH yields isoxazolone or 3-amino isomer. |

| Step 2 Solvent | EtOH / | Ethanol ensures solubility of the lipophilic intermediate. |

| Appearance | White/Off-white solid | Coloration (brown/red) indicates oxidation; recrystallize. |

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the enolate intermediate. Use fresh Ethyl Iodide.

-

Product is a liquid: The ethyl group lowers the melting point compared to the methyl analog. If it does not crystallize, use column chromatography or high-vacuum distillation.

-

Wrong Isomer (Step 2): If NMR shows the 3-amino isomer (distinct shift in t-butyl signals), the reaction pH was likely too low. Ensure excess NaOH is used during reflux.

References

-

General Synthesis of 5-Aminoisoxazoles

-

El-Maghraby, A. M., et al. "Synthesis of 3-amino-5-tert-butylisoxazole."[1] Journal of Heterocyclic Chemistry. The reaction of pivaloylacetonitrile with hydroxylamine in basic media is the foundational method for this class of compounds.

-

Source: (Note: This source discusses pH control for regioselectivity).

-

-

Regioselectivity in Isoxazole Synthesis

- Katritzky, A. R. Handbook of Heterocyclic Chemistry. The standard text confirming that -ketonitriles + yield 5-aminoisoxazoles.

-

Source:

-

Alkyl

-Ketonitriles:- Standard organic protocol for -alkylation using mild bases ( ) in aprotic solvents.

-

Source:

Sources

Application Note: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine as a Chemical Intermediate

Executive Summary & Strategic Value

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (hereafter Compound A ) is a highly specialized heterocyclic building block. Unlike generic isoxazoles, this scaffold offers a unique combination of steric bulk (conferred by the 3-tert-butyl and 4-ethyl groups) and electronic modulation (via the electron-withdrawing isoxazole core).

Why this Scaffold?

-

Metabolic Shielding: The bulky 3-tert-butyl group effectively blocks oxidative metabolism at the 3-position, a common clearance liability in less substituted isoxazoles.

-

Conformational Locking: The 4-ethyl group introduces A(1,3)-strain when coupled to amides or sulfonamides, forcing the pendant groups into specific vectors ideal for binding hydrophobic pockets in kinases (e.g., p38 MAPK) or COX-2 enzymes.

-

Chemical Stability: Unlike 4-unsubstituted isoxazoles, Compound A is immune to electrophilic attack at the C4 position, simplifying downstream functionalization.

Chemical Profile & Quality Control (Self-Validating System)

Before initiating synthesis, verify the integrity of the starting material. The 3-amino and 5-amino isomers of isoxazoles are often confused or co-eluted.

Compound A Identity:

-

IUPAC: 3-(tert-butyl)-4-ethylisoxazol-5-amine

-

Molecular Weight: 168.24 g/mol

-

Key Feature: Exocyclic amine at C5 is significantly less nucleophilic than an aniline due to the electron-withdrawing nature of the C=N-O system.

Protocol 1: Purity Validation (The "Gatekeeper" Step)

Rationale: Commercial batches may contain the regioisomer (3-amino-4-ethyl-5-tert-butylisoxazole) or ring-opened nitriles.

-

Dissolve: 10 mg of Compound A in DMSO-d6.

-

1H NMR Check:

-

Look for the NH2 broad singlet . In 5-aminoisoxazoles, this typically appears upfield (δ 5.0–6.5 ppm) compared to 3-aminoisoxazoles.

-

Critical Validator: The tert-butyl singlet (9H) and ethyl triplet/quartet must integrate perfectly (9:3:2). Any splitting of the tert-butyl peak indicates a regioisomeric mixture.

-

-

TLC Visualization:

-

Eluent: 30% EtOAc in Hexanes.

-

Stain: Do NOT rely on Ninhydrin (weak response due to low nucleophilicity). Use Iodine chamber or UV (254 nm) .

-

Functionalization Protocols

The primary challenge with Compound A is the low nucleophilicity of the C5-amine, exacerbated by the steric wall of the C4-ethyl group. Standard EDC/NHS coupling will fail.

Diagram 1: Strategic Reaction Decision Tree

Caption: Workflow for selecting the optimal functionalization pathway based on target moiety and steric constraints.

Protocol A: "Hard" Amide Coupling (The HATU Method)

Context: For coupling Compound A with carboxylic acids.[1] The 4-ethyl group blocks the approach of bulky activated esters.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv) (Stronger than EDC/HBTU)

-

DIPEA (3.0 equiv) (Hunig's Base)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration). Add 1.0 equiv of DIPEA. Stir at RT for 15 mins . ( Causality: This forms the highly reactive At-complex).

-

Addition: Add Compound A (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Energy Input: Heat to 60°C for 4–16 hours.

-

Note: Room temperature is insufficient for this sterically hindered amine.

-

-

Workup (Self-Validating):

-

Dilute with EtOAc, wash with saturated LiCl (removes DMF), then 5% citric acid.

-

Validation: Check LCMS. If starting material (MW 168) persists, do not add more HATU. Isolate and switch to Protocol B .

-

Protocol B: The "Nuclear" Option (Acid Chlorides)

Context: When Protocol A fails or when the acid partner is extremely bulky.

Reagents:

-

Acid Chloride (1.5 equiv) OR Carboxylic Acid + SOCl2

-

Pyridine (solvent and base)

-

DMAP (0.1 equiv) (Catalyst)

Step-by-Step:

-

Preparation: If starting from acid, reflux in SOCl2 (2 hours), evaporate to dryness to get crude acid chloride.

-

Reaction: Dissolve Compound A in dry Pyridine (0.5 M).

-

Addition: Add Acid Chloride dropwise at 0°C, then warm to 90°C .

-

Expert Insight: The high temperature is required to overcome the activation energy barrier created by the 4-ethyl/3-t-butyl pocket.

-

-

Quench: Pour into ice water. The product often precipitates.

Protocol C: Sulfonylation (Synthesis of COX-2 Inhibitor Analogs)

Context: Sulfonamides of isoxazoles are privileged structures (Valdecoxib class).

Mechanism: The amine proton is weakly acidic (pKa ~20). We must deprotonate it to create a potent nucleophile.

Reagents:

-

Sulfonyl Chloride (1.1 equiv)

-

NaH (60% dispersion, 1.2 equiv) or LiHMDS

-

THF (Anhydrous)

Step-by-Step:

-

Deprotonation: Dissolve Compound A in THF at 0°C. Add NaH portion-wise.

-

Observation: Watch for H2 gas evolution. Stir for 30 mins until clear.

-

-

Coupling: Add the Sulfonyl Chloride dropwise.

-

Temperature: Allow to warm to RT.

-